9,10-Anthracenedione, 1,1'-iminobis[4-nitro-

Description

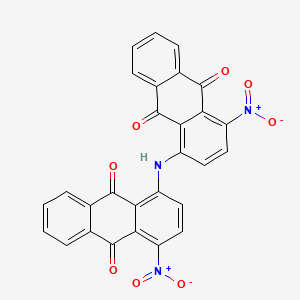

9,10-Anthracenedione (anthraquinone) derivatives are a prominent class of organic compounds characterized by a planar tricyclic aromatic structure. The compound "9,10-Anthracenedione, 1,1'-iminobis[4-nitro-" features an anthracenedione core substituted with two nitro groups linked via an imino (-NH-) bridge at the 1 and 1' positions. Such derivatives are known for applications in dyes, pharmaceuticals, and materials science due to their electron-deficient aromatic systems and redox activity .

Properties

CAS No. |

128-88-1 |

|---|---|

Molecular Formula |

C28H13N3O8 |

Molecular Weight |

519.4 g/mol |

IUPAC Name |

1-nitro-4-[(4-nitro-9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |

InChI |

InChI=1S/C28H13N3O8/c32-25-13-5-1-3-7-15(13)27(34)23-19(30(36)37)11-9-17(21(23)25)29-18-10-12-20(31(38)39)24-22(18)26(33)14-6-2-4-8-16(14)28(24)35/h1-12,29H |

InChI Key |

NCGPNEIWMXIRRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])NC4=C5C(=C(C=C4)[N+](=O)[O-])C(=O)C6=CC=CC=C6C5=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

A common method for synthesizing 1,1’-Iminobis(4-nitroanthraquinone) involves the reaction of nitroanthraquinone with imine under the catalysis of sulfuric acid . The specific steps are as follows:

- Nitroanthraquinone is dissolved in a suitable solvent.

- Imine is added to the solution.

- Sulfuric acid is used as a catalyst to facilitate the reaction.

- The mixture is heated to a specific temperature to promote the formation of 1,1’-Iminobis(4-nitroanthraquinone).

Industrial Production Methods

In industrial settings, the production of 1,1’-Iminobis(4-nitroanthraquinone) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-Iminobis(4-nitroanthraquinone) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 1,1’-Iminobis(4-aminoanthraquinone), while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,1’-Iminobis(4-nitroanthraquinone) has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Iminobis(4-nitroanthraquinone) involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key anthraquinone derivatives and their substituent-driven properties:

| Compound Name | Substituents | Key Features | Applications |

|---|---|---|---|

| 9,10-Anthracenedione, 1,1'-iminobis[4-nitro- | 1,1'-iminobis(4-nitro) | Hypothesized enhanced electron-withdrawing capacity; potential DNA interaction | Dyes, pharmaceuticals (inferred) |

| 1-Amino-4-hydroxy-2-(2-hydroxyethoxy)-9,10-anthracenedione | Amino, hydroxy, hydroxyethoxy | Improved solubility; moderate cytotoxicity (IC50: 25–30 µM) | Anticancer agents, dyes |

| 1-Amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-9,10-anthracenedione | Amino, nitro, isobutylamino | High bioreduction potential; IC50: 10–50 µM | Anticancer, antimicrobial agents |

| Disperse Red 15 | Azo group | Strong chromophore; textile dyeing | Textile dyes |

| 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]- | Bis(4-methylphenyl)amino | Enhanced π-π stacking; material science applications | Organic electronics |

Key Observations :

- Nitro Groups : Nitro-substituted derivatives (e.g., ) exhibit higher cytotoxicity due to bioreduction into reactive intermediates (e.g., radical anions) that damage DNA .

- Amino Groups: Amino substituents improve solubility and enable hydrogen bonding with biological targets, as seen in 1-amino-4-hydroxy derivatives ().

- Imino Bridges: The imino group in the target compound may enhance planar rigidity, promoting DNA intercalation—a mechanism observed in analogs like 5-amino-1,4-dichloroanthracenedione ().

Unique Advantages of 9,10-Anthracenedione, 1,1'-iminobis[4-nitro-

- Imino Bridge: Stabilizes planar conformation for stronger DNA intercalation vs. mono-nitro analogs .

- Versatile Modification : Pending synthesis, further functionalization (e.g., PEGylation) could enhance bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.